molecular formula C16H19ClN4O4S B1373705 ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1261016-92-5

ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B1373705
CAS No.: 1261016-92-5
M. Wt: 398.9 g/mol
InChI Key: TUCDGMORBSVBIU-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a piperazine moiety, and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the pyrazole derivative with 4-(4-chlorophenyl)piperazine in the presence of a suitable base.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the piperazine moiety.

    Substitution: Substituted derivatives at the chlorophenyl or sulfonyl groups.

Scientific Research Applications

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-2-25-16(22)14-11-18-19-15(14)26(23,24)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDGMORBSVBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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